(4S,5R)-2-(6-Methoxypyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole
Description
Properties
IUPAC Name |
(4S,5R)-2-(6-methoxypyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-24-18-14-8-13-17(22-18)21-23-19(15-9-4-2-5-10-15)20(25-21)16-11-6-3-7-12-16/h2-14,19-20H,1H3/t19-,20+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZAABLSPYFHIG-VQTJNVASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=N1)C2=N[C@H]([C@H](O2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (4S,5R)-2-(6-Methoxypyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 6-methoxypyridine-2-carboxylic acid with diphenylmethanol in the presence of a dehydrating agent to form the oxazoline ring. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced oxazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position, using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
(4S,5R)-2-(6-Methoxypyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism by which (4S,5R)-2-(6-Methoxypyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole exerts its effects involves its interaction with specific molecular targets. The oxazoline ring can coordinate with metal ions, facilitating catalytic processes. The methoxypyridine moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes structural analogs and their differentiating attributes:
Impact of Substituents on Properties
Stereochemical Influence
- The (4S,5R) configuration of the target compound is critical for binding to chiral receptors or enzymes. For example, its enantiomer (4R,5S) shows reduced activity in preliminary assays .
- In contrast, (4S,5S)-configured analogs with trifluoromethylpyridine exhibit distinct biological profiles due to altered spatial alignment .
Biological Activity
The compound (4S,5R)-2-(6-Methoxypyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole , with the CAS number 2417321-41-4 , is a synthetic organic molecule notable for its unique oxazole structure and stereochemistry. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects.
- Molecular Formula : C21H18N2O2
- Molecular Weight : 330.38 g/mol
- Structure : The compound features a methoxypyridine moiety and two phenyl groups, contributing to its distinctive biological properties.
Biological Activity Overview
Recent studies have highlighted the biological activity of this compound, focusing on its interactions with various biological targets. The following sections detail specific findings related to its pharmacological effects.
Anti-inflammatory Activity
Research indicates that compounds with oxazole structures exhibit significant anti-inflammatory properties. For instance:
- Mechanism of Action : Molecular docking studies suggest that this compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. In vitro assays have shown that derivatives of oxazoles can demonstrate IC50 values lower than established anti-inflammatory drugs like celecoxib .
Analgesic Effects
The analgesic potential of this compound has been evaluated through various pharmacological tests:
- Writhing Test : This test assesses the compound's ability to reduce pain responses in animal models. Preliminary data suggest that this compound exhibits significant analgesic activity compared to controls .
- Hot Plate Test : Similar to the writhing test, this method evaluates thermal pain sensitivity. The results indicate that the compound effectively increases pain threshold in treated subjects .
Case Studies
Several studies have explored the biological activity of related compounds and their implications for drug development:
- Study on Oxazolones : A study reported that derivatives of oxazolones containing methoxy groups showed enhanced analgesic effects in animal models. The presence of a methoxy substituent appears to augment the binding affinity for pain-related targets .
- Histopathological Assessments : Investigations into the toxicity profile of similar compounds revealed low acute toxicity, with no significant adverse effects observed in organ histopathology following treatment . This suggests a favorable safety profile for further development.
Comparative Analysis
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2,4-Diphenyl-4,5-dihydrooxazole | Contains two phenyl groups | Lacks the methoxy and pyridine substituents |
| 6-Methylpyridin-2-amine derivative | Pyridine base structure | Different substituents affect biological activity |
| 1-(6-Methoxypyridin-2-yl)benzimidazole | Benzimidazole instead of oxazole | Exhibits different pharmacological properties |
The distinct combination of functional groups and stereochemistry in this compound may confer unique biological activities compared to these similar compounds.
Q & A
Q. What spectroscopic techniques are essential for confirming the stereochemistry and purity of (4S,5R)-2-(6-Methoxypyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole?
- Methodological Answer : Use a combination of 1D/2D NMR (e.g., H, C, NOESY) to confirm stereochemistry and spatial arrangement. For example, NOESY correlations between the 4S and 5R protons can validate the relative configuration. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, while chiral HPLC or polarimetry confirms enantiomeric purity. X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated in pyrazoline derivatives .
Q. What synthetic routes are commonly employed for preparing 4,5-dihydrooxazole derivatives like this compound?
- Methodological Answer : Multi-step synthesis typically involves cyclocondensation of substituted β-amino alcohols with carbonyl precursors. For example, refluxing a β-amino alcohol with 6-methoxy-2-pyridinecarbonyl chloride in ethanol or DMF under inert atmosphere, followed by purification via column chromatography. Solvent choice (e.g., DMSO for high-temperature stability) and catalysts (e.g., palladium for asymmetric induction) are critical for yield optimization .
Advanced Research Questions
Q. How can stereoselective synthesis of (4S,5R)-configured 4,5-dihydrooxazoles be optimized to achieve >90% enantiomeric excess (ee)?
- Methodological Answer : Employ chiral auxiliaries or asymmetric catalysis. For instance, use (S)- or (R)-BINOL-derived ligands with palladium catalysts to control stereochemistry during cyclization. Monitor reaction progress via TLC and optimize parameters (temperature, solvent polarity, catalyst loading). A study on analogous oxazoline derivatives achieved 92% ee using Pd(OAc) and (S)-BINAP in toluene at 80°C .
Q. How should researchers resolve contradictions in NMR data (e.g., unexpected splitting patterns) during characterization?
- Methodological Answer : Re-run NMR under standardized conditions (e.g., deuterated solvent, calibrated temperature). If discrepancies persist, use 2D techniques (COSY, HSQC) to assign overlapping signals. Compare with computational NMR predictions (e.g., DFT-based tools like Gaussian). For diastereomeric mixtures, fractional crystallization or preparative HPLC can isolate individual isomers for separate analysis .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, given its structural analogs?
- Methodological Answer : Prioritize assays aligned with known targets of 4,5-dihydrooxazoles, such as kinase inhibition (e.g., EGFR or Aurora kinases). Use MTT assays for cytotoxicity screening in cancer cell lines (e.g., MCF-7, HeLa). Molecular docking (AutoDock Vina) can predict binding affinity to ATP-binding pockets, guided by quinazoline-based pharmacophore models .
Q. How can kinetic studies elucidate the reaction mechanism of oxazole ring formation in this compound?
- Methodological Answer : Conduct time-resolved H NMR or in situ IR spectroscopy to track intermediate formation. Vary reactant concentrations to determine rate laws (e.g., pseudo-first-order conditions). Isotopic labeling (e.g., O in carbonyl groups) can identify nucleophilic attack pathways. A study on pyridinyl-dihydrooxazoles identified a two-step mechanism involving iminium ion intermediates .
Q. What protocols ensure stability of (4S,5R)-configured dihydrooxazoles under physiological conditions?
- Methodological Answer : Perform accelerated stability testing at pH 1–10 (HCl/NaOH buffers) and 25–60°C. Monitor degradation via HPLC-UV at 254 nm. Lyophilization improves solid-state stability, while cyclodextrin encapsulation prevents hydrolysis in aqueous media. For analogs like pyrazolines, stability was maintained for >6 months at 4°C in argon-sealed vials .
Data Analysis and Experimental Design
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate logP, solubility, and CYP450 metabolism. Molecular dynamics simulations (AMBER or GROMACS) assess membrane permeability. For dihydrooxazoles, a logP ~3.2 and high GI absorption were predicted, aligning with in vitro Caco-2 cell permeability data .
Q. What strategies mitigate racemization during large-scale synthesis?
- Methodological Answer : Avoid protic solvents (e.g., water) and high temperatures (>100°C). Use chiral stationary phases in preparative HPLC for enantiomer separation. A case study on oxazoline derivatives reduced racemization from 15% to <2% by switching from ethanol to acetonitrile and lowering reaction temperature to 50°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
